2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE is a complex organic compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications.
Vorbereitungsmethoden
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE involves multiple steps, typically starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine nitrogen, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various oxidized, reduced, and substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its phenothiazine core, it is explored for potential therapeutic applications, particularly in treating psychiatric disorders and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, which can modulate mood and behavior. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Promethazine: An antihistamine used to treat allergies and motion sickness.
Thioridazine: Another antipsychotic used for similar indications as chlorpromazine.
What sets 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(PHENYLFORMAMIDO)HEXANOATE apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C27H26N2O4S |
---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidohexanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-2-3-13-20(28-26(31)19-11-5-4-6-12-19)27(32)33-18-25(30)29-21-14-7-9-16-23(21)34-24-17-10-8-15-22(24)29/h4-12,14-17,20H,2-3,13,18H2,1H3,(H,28,31) |
InChI-Schlüssel |
XFLGLVUNNMSXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.